molecular formula C15H23ClN2O B1422615 N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride CAS No. 1257856-34-0

N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride

Cat. No.: B1422615
CAS No.: 1257856-34-0
M. Wt: 282.81 g/mol
InChI Key: LUCSHCHKLODLHJ-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O and its molecular weight is 282.81 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Clinical Applications

N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride, primarily known for its anesthetic properties, is extensively studied in the context of pain management and anesthesia. Schmid et al. (1999) discuss the efficacy of ketamine hydrochloride, a compound with structural similarities to this compound, particularly in managing acute postoperative pain. The study highlights the potential of low-dose ketamine as an adjunct to other analgesics in improving postoperative pain management and reducing opioid-related adverse effects Schmid, Sandler, & Katz, 1999.

Environmental Impact and Degradation Pathways

The environmental persistence and degradation pathways of chemical compounds closely related to this compound have been explored. For instance, Qutob et al. (2022) delved into the advanced oxidation processes involved in the degradation of acetaminophen, a compound sharing functional groups with this compound. The study offers insights into the degradation mechanisms, by-products, and potential environmental impact of these chemical compounds Qutob, Hussein, Alamry, & Rafatullah, 2022.

Chemical Structure and Medicinal Chemistry

The intricate chemical structure and pharmacological relevance of compounds related to this compound are a subject of extensive research. Sharma et al. (2004) offer a comprehensive review of donepezil hydrochloride, a piperidine derivative with central acetylcholinesterase inhibitory properties, highlighting its absorption, metabolism, and potential therapeutic benefits Román & Rogers, 2004. Similarly, Peltoniemi et al. (2016) provide an in-depth review of the pharmacokinetics and pharmacodynamics of ketamine, shedding light on its diverse clinical applications and the importance of its stereochemistry Peltoniemi, Hagelberg, Olkkola, & Saari, 2016.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-12-2-4-14(5-3-12)11-17-15(18)10-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCSHCHKLODLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-34-0
Record name 4-Piperidineacetamide, N-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257856-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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